molecular formula C16H15N3 B11774375 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine

5-Methyl-2,2-diphenyl-2H-imidazol-4-amine

Cat. No.: B11774375
M. Wt: 249.31 g/mol
InChI Key: DYHJWSAXTGSWOJ-UHFFFAOYSA-N
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Description

5-Methyl-2,2-diphenyl-2H-imidazol-4-amine: is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its unique structure, which includes a methyl group and two phenyl groups attached to the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine typically involves the cyclization of amido-nitriles. One reported method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,2-diphenyl-2H-imidazol-4-amine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

5-Methyl-2,2-diphenyl-2H-imidazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2,2-diphenyl-2H-imidazol-4-amine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Diphenyl-2H-imidazol-4-amine
  • 5-Methyl-2-phenyl-2H-imidazol-4-amine
  • 4,5-Diphenyl-2H-imidazol-2-amine

Uniqueness

5-Methyl-2,2-diphenyl-2H-imidazol-4-amine is unique due to the presence of both a methyl group and two phenyl groups attached to the imidazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the additional methyl group may enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its biological activity .

Properties

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

5-methyl-2,2-diphenylimidazol-4-amine

InChI

InChI=1S/C16H15N3/c1-12-15(17)19-16(18-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H2,17,19)

InChI Key

DYHJWSAXTGSWOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(N=C1N)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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